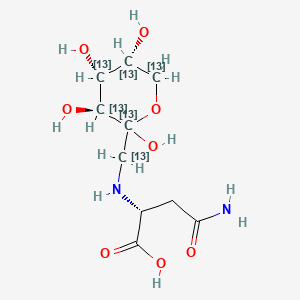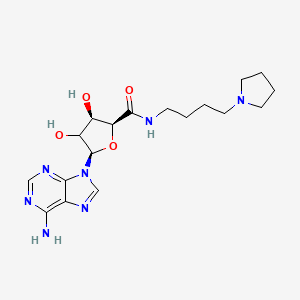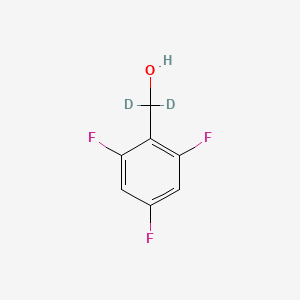
GlcNAc-SH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglucosamine-SH (GlcNAc-SH) is a derivative of N-acetylglucosamine, a monosaccharide that is a fundamental building block of various biological molecules. N-acetylglucosamine is a component of chitin, the second most abundant carbohydrate after cellulose, and is also found in hyaluronic acid and keratin sulfate on cell surfaces
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine-SH typically involves the modification of N-acetylglucosamine through the introduction of a thiol group. One common method is the reaction of N-acetylglucosamine with a thiolating agent such as thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield N-acetylglucosamine-SH.
Industrial Production Methods
Industrial production of N-acetylglucosamine-SH can be achieved through enzymatic or chemical methods. Enzymatic methods involve the use of specific enzymes that catalyze the thiolation of N-acetylglucosamine. Chemical methods, on the other hand, utilize thiolating agents and controlled reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, scalability, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-acetylglucosamine-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-acetylglucosamine-SH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes such as signal transduction and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of inflammatory diseases.
Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of other bioactive compounds .
Mecanismo De Acción
N-acetylglucosamine-SH exerts its effects through various molecular mechanisms:
Comparación Con Compuestos Similares
N-acetylglucosamine-SH can be compared with other similar compounds such as:
N-acetylglucosamine: The parent compound without the thiol group, primarily involved in structural and signaling roles.
N-acetylgalactosamine: A similar monosaccharide with different biological functions and applications.
Glucosamine: A related compound lacking the acetyl group, commonly used in dietary supplements for joint health.
Uniqueness
The presence of the thiol group in N-acetylglucosamine-SH imparts unique reactivity, allowing it to participate in specific chemical reactions and interactions that are not possible with its analogs. This makes it a valuable tool in chemical synthesis and biological research .
Propiedades
Fórmula molecular |
C8H15NO5S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5S/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13,15H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 |
Clave InChI |
VCMPRRSCFNIDNS-PVFLNQBWSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1S)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1S)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)









